molecular formula C7H13N3S2 B13247081 2-[(4-Aminobutyl)sulfanyl]-5-methyl-1,3,4-thiadiazole

2-[(4-Aminobutyl)sulfanyl]-5-methyl-1,3,4-thiadiazole

Cat. No.: B13247081
M. Wt: 203.3 g/mol
InChI Key: RUUUIDCOJLEZDA-UHFFFAOYSA-N
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Description

2-[(4-Aminobutyl)sulfanyl]-5-methyl-1,3,4-thiadiazole is a heterocyclic compound that contains a thiadiazole ring. Thiadiazoles are known for their diverse biological activities and are used in various fields such as medicinal chemistry, agriculture, and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-Aminobutyl)sulfanyl]-5-methyl-1,3,4-thiadiazole typically involves the reaction of 5-methyl-1,3,4-thiadiazole-2-thiol with 4-aminobutylamine under specific conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours to ensure complete reaction .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

2-[(4-Aminobutyl)sulfanyl]-5-methyl-1,3,4-thiadiazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and alkyl halides for substitution reactions. The reactions are typically carried out under mild conditions to prevent degradation of the compound .

Major Products

The major products formed from these reactions include disulfides, amines, and substituted thiadiazoles, which can be further utilized in various applications .

Scientific Research Applications

2-[(4-Aminobutyl)sulfanyl]-5-methyl-1,3,4-thiadiazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[(4-Aminobutyl)sulfanyl]-5-methyl-1,3,4-thiadiazole involves its interaction with various molecular targets. The compound can inhibit the activity of certain enzymes and disrupt cellular processes. The thiadiazole ring is known to interact with proteins and nucleic acids, affecting their function and leading to the observed biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-[(4-Aminobutyl)sulfanyl]-5-methylpyrimidine
  • 2-[(4-Aminobutyl)sulfanyl]-4-methyl-1,3-thiazole
  • 4-[(1H-Benzimidazol-2-yl)sulfanyl]benzaldehyde

Uniqueness

2-[(4-Aminobutyl)sulfanyl]-5-methyl-1,3,4-thiadiazole is unique due to its specific substitution pattern on the thiadiazole ring, which imparts distinct biological activities and chemical reactivity. This makes it a valuable compound for various applications in research and industry .

Properties

Molecular Formula

C7H13N3S2

Molecular Weight

203.3 g/mol

IUPAC Name

4-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]butan-1-amine

InChI

InChI=1S/C7H13N3S2/c1-6-9-10-7(12-6)11-5-3-2-4-8/h2-5,8H2,1H3

InChI Key

RUUUIDCOJLEZDA-UHFFFAOYSA-N

Canonical SMILES

CC1=NN=C(S1)SCCCCN

Origin of Product

United States

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